REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1N.[H][H]>[Rh]>[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1[NH:2][CH2:1][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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10.4 g
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Type
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reactant
|
Smiles
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C(#N)C=1C=NC=CC1
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Name
|
|
Quantity
|
129.1 g
|
Type
|
reactant
|
Smiles
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FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
the catalyst was removed by filtration
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Type
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CUSTOM
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Details
|
could be isolated by distillation (158-164 deg. C. @ 3 mm Hg) and recrystallization (cyclohexane)
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Type
|
CUSTOM
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Details
|
to give a white solid with a melting point of 88.5-90 deg C
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NCC=1C=NC=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |